4-[3-(Acryloyloxy)propoxy]benzoic acid
Overview
Description
4-[3-(Acryloyloxy)propoxy]benzoic acid, also known as APBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. APBA is an unsaturated carboxylic acid that contains a benzene ring and a propylene glycol moiety. This molecule has been synthesized by various methods, and its properties have been studied extensively.
Scientific Research Applications
Synthesis and Characterization
Intermediate for Polymeric Liquid Crystals : 4-[3-(Acryloyloxy)propoxy]benzoic acid serves as an important intermediate in the synthesis of side-chain ligands for polymeric liquid crystals. This is evident from the study of its structural properties, which contribute to its application in liquid crystal technology (Muhammad et al., 2008).
Liquid Crystal Polymers Synthesis : The compound has been used in the synthesis of liquid crystalline polymers with cross-linked network structures, demonstrating its utility in creating materials with unique phase behavior and textures (Saminathan & Pillai, 2000).
Photophysical Properties
Influence on Luminescent Properties : Derivatives of this compound have been studied for their influence on the luminescent properties of lanthanide coordination compounds, indicating its potential in the development of new materials with specific photophysical characteristics (Sivakumar et al., 2010).
Optical and Thermal Properties : The compound's derivatives have been involved in studies focusing on their optical and thermal properties, further confirming its relevance in the field of materials science, particularly in the synthesis of substances with distinct optical behaviors (Qi, 2008).
Biological Properties
- Potential in Antibacterial Applications : Research into novel hybrid derivatives of benzoic acid, including this compound, has shown promising antibacterial activity, suggesting potential applications in the development of new antibacterial agents (Satpute et al., 2018).
Properties
IUPAC Name |
4-(3-prop-2-enoyloxypropoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-2-12(14)18-9-3-8-17-11-6-4-10(5-7-11)13(15)16/h2,4-7H,1,3,8-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBWYWGJQFTBRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595041 | |
Record name | 4-[3-(Acryloyloxy)propoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245349-46-6 | |
Record name | 4-[3-(Acryloyloxy)propoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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